molecular formula C15H13N3O3 B5325914 N-(2-furylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-furylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B5325914
M. Wt: 283.28 g/mol
InChI Key: AJPYJNKGKPXDPP-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide, also known as FMOC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a heterocyclic compound that contains both a furan and oxadiazole ring. FMOC has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry.

Mechanism of Action

The exact mechanism of action of N-(2-furylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is not well understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been shown to reduce the production of prostaglandins, which are lipid mediators involved in the inflammation process. This compound has been shown to have a low toxicity profile and is well tolerated by animals.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also a fluorescent compound, making it useful for labeling experiments. However, this compound has some limitations. It is not water-soluble, which can make it difficult to use in aqueous solutions. It also has a low solubility in organic solvents, which can limit its application in certain experiments.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide. One potential application is in the development of novel anti-inflammatory and analgesic drugs. This compound could also be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of this compound and to determine its potential applications in various fields of science.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 2-furylmethylamine with 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography, yielding a white crystalline solid.

Scientific Research Applications

N-(2-furylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. In materials science, this compound has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. In biochemistry, this compound has been used as a fluorescent labeling reagent for the detection of amino acids and peptides.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10-4-2-5-11(8-10)13-17-15(21-18-13)14(19)16-9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPYJNKGKPXDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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